4-Bromo-3-methylmandelic acid
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Overview
Description
4-Bromo-3-methylmandelic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylmandelic acid typically involves the bromination of 3-methylmandelic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylmandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylmandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 3-methylmandelic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-methylmandelic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylmandelic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological response.
Comparison with Similar Compounds
3-Methylmandelic Acid: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
4-Bromo-3-methylbenzoic Acid: Similar structure but lacks the hydroxyl group, leading to different chemical properties and applications.
4-Bromo-3-methylphenylacetic Acid: Another related compound with variations in the side chain, affecting its reactivity and use.
Uniqueness: 4-Bromo-3-methylmandelic acid is unique due to the presence of both bromine and methyl substituents on the aromatic ring, which can significantly influence its chemical behavior and potential applications. The combination of these substituents provides a distinct profile that can be exploited in various research and industrial contexts.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WBTPUNGRPOWYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)O)Br |
Origin of Product |
United States |
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